benzyl N-(2-phenyl-1-{[(pyridin-3-yl)methyl]carbamoyl}ethyl)carbamate
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Overview
Description
Benzyl N-(2-phenyl-1-{[(pyridin-3-yl)methyl]carbamoyl}ethyl)carbamate is a complex organic compound that features a benzyl group, a phenyl group, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-(2-phenyl-1-{[(pyridin-3-yl)methyl]carbamoyl}ethyl)carbamate typically involves multi-step organic reactions. One common method involves the reaction of benzyl chloroformate with N-(2-phenyl-1-{[(pyridin-3-yl)methyl]carbamoyl}ethyl)amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-(2-phenyl-1-{[(pyridin-3-yl)methyl]carbamoyl}ethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl or pyridine derivatives.
Scientific Research Applications
Benzyl N-(2-phenyl-1-{[(pyridin-3-yl)methyl]carbamoyl}ethyl)carbamate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of benzyl N-(2-phenyl-1-{[(pyridin-3-yl)methyl]carbamoyl}ethyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
- Benzyl N-(2-phenyl-1-{[(pyridin-2-yl)methyl]carbamoyl}ethyl)carbamate
- Benzyl N-(2-phenyl-1-{[(pyridin-4-yl)methyl]carbamoyl}ethyl)carbamate
Uniqueness
Benzyl N-(2-phenyl-1-{[(pyridin-3-yl)methyl]carbamoyl}ethyl)carbamate is unique due to the position of the pyridine ring, which can influence its binding affinity and specificity towards molecular targets. This positional variation can lead to differences in biological activity and therapeutic potential .
Properties
Molecular Formula |
C23H23N3O3 |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
benzyl N-[1-oxo-3-phenyl-1-(pyridin-3-ylmethylamino)propan-2-yl]carbamate |
InChI |
InChI=1S/C23H23N3O3/c27-22(25-16-20-12-7-13-24-15-20)21(14-18-8-3-1-4-9-18)26-23(28)29-17-19-10-5-2-6-11-19/h1-13,15,21H,14,16-17H2,(H,25,27)(H,26,28) |
InChI Key |
HSWNEUOZGGQBPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NCC2=CN=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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